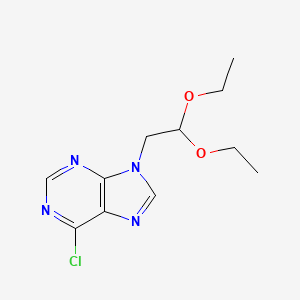

6-chloro-9-(2,2-diethoxyethyl)-9H-purine

描述

Structure

3D Structure

属性

CAS 编号 |

39853-90-2 |

|---|---|

分子式 |

C11H15ClN4O2 |

分子量 |

270.71 g/mol |

IUPAC 名称 |

6-chloro-9-(2,2-diethoxyethyl)purine |

InChI |

InChI=1S/C11H15ClN4O2/c1-3-17-8(18-4-2)5-16-7-15-9-10(12)13-6-14-11(9)16/h6-8H,3-5H2,1-2H3 |

InChI 键 |

NZZOAFBEXOEXIC-UHFFFAOYSA-N |

规范 SMILES |

CCOC(CN1C=NC2=C1N=CN=C2Cl)OCC |

产品来源 |

United States |

Contextual Significance of Purine Derivatives in Chemical Biology and Medicinal Chemistry

Purine (B94841) derivatives are a class of heterocyclic aromatic organic compounds that are of immense interest in chemical biology and medicinal chemistry. wikipedia.orgncert.nic.in The purine core, composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring, is a fundamental component of essential biomolecules such as nucleic acids (adenine and guanine), coenzymes (e.g., ATP, GTP, NADH), and signaling molecules. wikipedia.orgncert.nic.in This natural prevalence has made purine analogues a fertile ground for the development of a wide array of therapeutic agents.

In academic research and drug discovery, synthetic purine derivatives have been investigated and developed for a multitude of medicinal applications. These include their use as:

Antiviral agents: Modified purine nucleosides are a cornerstone of antiviral therapy. By mimicking natural nucleosides, they can interfere with viral replication processes. A notable example is the family of drugs used to treat herpes virus infections.

Anticancer agents: Purine analogues can act as antimetabolites, disrupting the synthesis of nucleic acids in rapidly dividing cancer cells. 6-mercaptopurine (B1684380), an analogue of hypoxanthine (B114508), is a classic example used in the treatment of leukemia.

Anti-inflammatory and immunosuppressive agents: Certain purine derivatives can modulate immune responses, making them valuable in treating autoimmune diseases and preventing organ transplant rejection. Azathioprine, which is metabolized to 6-mercaptopurine, is one such drug.

Enzyme inhibitors: The diverse structures of purine derivatives allow them to be tailored to inhibit specific enzymes involved in disease pathways. nih.gov This has led to the development of drugs for conditions ranging from gout to certain types of cancer. nih.gov

The versatility of the purine scaffold allows for extensive chemical modification at various positions, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. The introduction of different substituents can dramatically alter the molecule's interaction with biological targets.

Structural Characteristics and Chemical Importance of the 6 Chloro 9 2,2 Diethoxyethyl 9h Purine Scaffold

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound hinges on the efficient preparation of its two key building blocks: the 6-halopurine core and the 2,2-diethoxyethyl side chain.

Preparation of 6-Halopurine Core Structures for N9-Alkylation

The 6-chloropurine scaffold is a fundamental starting material for the synthesis of a vast array of purine derivatives. researchgate.net It is typically prepared from more readily available purine precursors like hypoxanthine (B114508) or its acetylated form. A common and effective method involves the chlorination of hypoxanthine using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline. orgsyn.orgsigmaaldrich.com

One patented industrial method describes the reaction of acetyl hypoxanthine with phosphorus oxychloride and a tertiary amine. This approach offers high yields and is suitable for large-scale production. sigmaaldrich.com The use of 6-chloropurine as a precursor is advantageous as the chlorine atom at the C6 position is a good leaving group, allowing for further functionalization of the purine ring after the N9-alkylation step. nist.gov The general alkylation of purines, particularly 6-chloropurine, with alkyl halides under basic conditions is a well-established, though often complicated, method that typically yields a mixture of N7 and N9 isomers. biosynth.comprepchem.compatsnap.com

Synthesis and Derivatization of the 2,2-Diethoxyethyl Side Chain Synthon

The electrophilic partner in the N9-alkylation reaction is the 2,2-diethoxyethyl side chain, typically in the form of a halogenated derivative. The most common synthon used is 2-bromo-1,1-diethoxyethane, also known as bromoacetaldehyde (B98955) diethyl acetal. prepchem.comgoogle.com Several synthetic routes to this key reagent have been developed.

One established laboratory-scale method involves the bromination of vinyl acetate (B1210297) in absolute ethanol (B145695). The reaction mixture is cooled, and bromine is introduced, followed by workup to yield the desired bromoacetal. biosynth.com Another approach starts from 1,2-dibromoethyl ethyl ether, which is treated with potassium hydroxide (B78521) in absolute ethanol to furnish 2-bromoacetaldehyde diethyl acetal in high yield. google.com

For larger-scale industrial production, methods starting from paraldehyde (B1678423) are often employed. In one such process, paraldehyde is subjected to a catalytic bromination reaction in the presence of a copper catalyst and absolute ethanol. The resulting bromoacetaldehyde in ethanol solution is then treated with a dehydrating agent to drive the acetalization, producing high-purity bromoacetaldehyde diethyl acetal after distillation. nih.govchemsynthesis.com Another patented method utilizes acetaldehyde (B116499) and cupric bromide as a catalyst, followed by condensation with absolute ethanol.

Regioselective N9-Alkylation of Purine Scaffolds

The primary challenge in the synthesis of this compound is controlling the regioselectivity of the alkylation reaction to favor the N9 position over the N7 position of the purine ring.

Optimization of Alkylation Conditions for Enhanced N9-Selectivity

The alkylation of purines frequently results in a mixture of N7 and N9 isomers, with the N9 isomer generally being the thermodynamically more stable and thus the predominant product. biosynth.comgoogle.com However, achieving high selectivity requires careful optimization of reaction conditions. Key factors include the choice of base, solvent, temperature, and reaction time.

Microwave-assisted synthesis has emerged as a powerful tool for improving N9-selectivity. The use of microwave irradiation can significantly reduce reaction times and minimize the formation of byproducts, leading to higher yields of the desired N9-alkylated purine. google.com The selection of an appropriate base is also critical. While traditional bases like sodium hydride (NaH) and potassium carbonate (K₂CO₃) are used, studies have shown that organic bases can offer better results. nih.gov Specifically, tetrabutylammonium (B224687) hydroxide has been identified as a highly effective base for achieving regioselective N9-alkylation. google.com

Role of Catalysis and Solvent Systems in N9-Alkylation Efficiency

The choice of solvent and catalyst plays a pivotal role in the efficiency and selectivity of the N9-alkylation. The poor solubility of purine derivatives in many common organic solvents presents a significant challenge. google.com Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are frequently employed to address this issue. google.comnih.gov

Various catalytic systems have been explored to enhance the reaction. Lewis acids like tin(IV) chloride (SnCl₄) have been successfully used as catalysts, particularly for tert-alkylation, demonstrating that the catalyst choice can dramatically influence the isomeric ratio. prepchem.compatsnap.com Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), in conjunction with bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-Diazabicyclo[2.2.2]octane (DABCO), have also been utilized, often with microwave assistance, to achieve regioselective alkylation. biosynth.com

A particularly innovative approach involves the use of β-cyclodextrin as a catalyst in an aqueous medium. The hydrophobic cavity of the β-cyclodextrin molecule is thought to encapsulate the purine ring in a way that sterically hinders the N7 position, thereby directing the incoming alkylating agent exclusively to the N9 position. This method offers high regioselectivity (N9/N7 > 99:1) and utilizes water as a green solvent. biosynth.comgoogle.com

Strategies for Mitigating N7-Isomer Formation and Isomer Interconversion

The formation of the undesired N7-alkylated isomer is a persistent problem in purine chemistry. nih.gov Several strategies have been developed to minimize its formation. One effective method is to introduce a sterically bulky substituent at the C6 position of the purine ring. This group can physically shield the adjacent N7 position, thus preventing the approach of the alkylating agent and promoting reaction at the more accessible N9 site. nih.gov

Controlling the reaction conditions is another key strategy. As the N9 isomer is generally the more thermodynamically stable product, conducting the reaction at elevated temperatures can sometimes facilitate the conversion of the kinetically favored N7 isomer into the N9 isomer. prepchem.com

The aforementioned use of β-cyclodextrin as a "molecular chaperone" represents a direct and highly effective strategy to prevent N7-alkylation by physically blocking the N7 nitrogen atom. biosynth.com Furthermore, careful selection of the alkylating agent and base-solvent system, as detailed previously, is crucial in directing the reaction towards the desired N9 product and away from the N7 side-product. google.comnih.gov In some cases, after alkylation, chromatographic separation is required to isolate the pure N9 isomer from the N7 isomer. The differentiation between the isomers can be confirmed using NMR spectroscopy, where the chemical shift of the C5 carbon is a key indicator: it appears at approximately 132 ppm for N9-alkylated 6-chloropurines and around 123 ppm for the N7 isomers.

Convergent and Divergent Synthetic Pathways to this compound and Analogues

Convergent Synthetic Pathways

Convergent synthesis focuses on preparing a target molecule by coupling pre-synthesized fragments. For this compound, the most direct convergent approach is the N-alkylation of the 6-chloropurine core.

A primary method involves the reaction of 6-chloropurine with an appropriate alkylating agent, such as 2-bromo-1,1-diethoxyethane. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base, such as potassium carbonate. mdpi.comresearchgate.net A significant challenge in this synthesis is the formation of a mixture of N-7 and N-9 alkylated isomers, as the purine ring has multiple reactive nitrogen atoms. mdpi.comacs.org The thermodynamically more stable N-9 isomer is generally the desired product. Research has shown that heating the reaction mixture can facilitate the conversion of the kinetic N-7 product to the N-9 isomer. mdpi.com

To achieve greater control over regioselectivity, more advanced methods have been developed. One such strategy involves the silylation of 6-chloropurine with an agent like N,O-Bis(trimethylsilyl)acetamide (BSA), followed by the addition of a Lewis acid catalyst like tin(IV) chloride (SnCl₄). acs.orgnih.gov This approach activates the purine ring for a regioselective reaction with a tert-alkyl halide. By carefully controlling the reaction conditions, such as temperature, it is possible to selectively synthesize either the N-7 or the N-9 isomer. acs.orgnih.gov For instance, conducting the reaction at 80°C has been shown to favor the formation of the N-9 isomer. nih.gov

Table 1: Convergent Synthetic Methods for 9-Alkylated Purines

| Method | Reagents & Conditions | Key Features | Citations |

|---|---|---|---|

| Direct Alkylation | 6-chloropurine, 2-bromo-1,1-diethoxyethane, K₂CO₃, in DMSO/DMF. | Simple one-pot reaction; often produces a mixture of N-7 and N-9 isomers. mdpi.com | mdpi.comresearchgate.net |

| Isomer Conversion | Heating the N-7/N-9 isomer mixture. | Converts the kinetically favored N-7 isomer to the thermodynamically stable N-9 isomer. | mdpi.com |

| Silylation-Alkylation | 1. 6-chloropurine, BSA. 2. SnCl₄, tert-alkyl halide, in ACN. | High regioselectivity for the N-9 position can be achieved by heating (e.g., 80°C). | acs.orgnih.gov |

Divergent Synthetic Pathways

Divergent synthesis enables the creation of a library of structurally related analogues from a common intermediate. This is highly efficient for exploring structure-activity relationships. A divergent approach to analogues of this compound can begin with a more fundamental precursor, such as 4,6-dichloro-5-nitropyrimidine. nih.gov

The synthesis proceeds in a stepwise fashion:

C6 Substitution: The chlorine at the C6 position of the pyrimidine (B1678525) ring undergoes nucleophilic aromatic substitution. Reacting the starting material with various amines (e.g., cyclopentylamine) introduces the first point of diversity. nih.gov

Reduction and Cyclization: The nitro group at C5 is reduced to an amine, typically using a reducing agent like tin(II) chloride (SnCl₂). The resulting diamine is then cyclized with an aldehyde (e.g., substituted benzaldehydes) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) to form the purine ring system. This step introduces diversity at the C8 position. nih.gov

C2/C9 Modification: Further modifications can be made to the purine core. For example, the substituent at the C9 position, such as the 2,2-diethoxyethyl group, would be introduced via alkylation as described in the convergent pathways. The chlorine at the C6 position can be substituted with other nucleophiles to generate additional analogues. redalyc.org

This divergent strategy allows for the systematic variation of substituents at positions C6, C8, and C9 of the purine scaffold, leading to a wide range of analogues from a single, readily available starting material.

Advanced Purification and Spectroscopic Characterization Techniques for Synthetic Intermediates and Products

The successful synthesis of this compound and its analogues relies on robust purification and characterization protocols to ensure the identity and purity of the final compounds and all intermediates.

Advanced Purification Techniques

Following synthesis, the reaction mixture is typically subjected to a standard aqueous workup, which may involve quenching the reaction, extraction into an organic solvent like ethyl acetate, and drying. mdpi.com However, achieving high purity, especially when separating closely related isomers, requires more advanced techniques.

Column Chromatography: This is the most common method for purifying purine derivatives. Silica (B1680970) gel is frequently used as the stationary phase with a gradient of solvents, such as dichloromethane (B109758) and methanol (B129727) or hexane (B92381) and ethyl acetate, as the mobile phase. mdpi.comnih.gov

Reversed-Phase Chromatography: For more polar purine compounds, C18 reversed-phase chromatography is an effective alternative. nih.gov

Specialized Chromatography: In cases where silica gel provides poor separation of N-7 and N-9 isomers, amine-functionalized columns can offer different selectivity and achieve better resolution. nih.gov

Crystallization: As a final purification step, crystallization from a suitable solvent system, such as isopropanol-water, can yield highly pure crystalline material, which is also ideal for structural analysis by X-ray diffraction. nih.gov

Table 2: Purification Techniques for Purine Derivatives

| Technique | Stationary Phase | Mobile Phase Example | Application | Citation |

|---|---|---|---|---|

| Normal-Phase Chromatography | Silica Gel | Dichloromethane/Methanol | General purification of intermediates and final products. | mdpi.comnih.gov |

| Reversed-Phase Chromatography | C18 | Acetonitrile/Water | Purification of polar purine analogues. | nih.gov |

| Amine Column Chromatography | Amine-functionalized Silica | Aqueous Normal Phase | Separation of challenging isomer mixtures (e.g., N-7/N-9). | nih.gov |

| Crystallization | N/A | Isopropanol/Water | Final purification to obtain high-purity crystalline solid. | nih.gov |

Spectroscopic Characterization Techniques

A suite of spectroscopic methods is employed to unambiguously confirm the structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. ¹H NMR confirms the presence of the diethoxyethyl group and the protons on the purine core. A crucial application of ¹³C NMR is in distinguishing between N-7 and N-9 isomers. The chemical shift of the C5 carbon is a reliable diagnostic marker: for N-9 alkylated 6-chloropurines, the C5 signal appears around δ 132 ppm, whereas for the corresponding N-7 isomers, it is shielded and appears at a lower chemical shift of approximately δ 123 ppm. acs.org Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are used to confirm the connectivity between the alkyl chain and the purine ring by observing long-range correlations. researchgate.net

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compounds by identifying the molecular ion peak [M+H]⁺. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic functional groups and bond vibrations within the molecule. mdpi.com

Ultraviolet (UV) Spectroscopy: Due to the conjugated aromatic system of the purine ring, UV spectroscopy can be used to characterize the electronic structure of the molecule. mdpi.com

Table 3: Spectroscopic Characterization Methods

| Technique | Information Provided | Key Diagnostic Features for 6-Chloropurine Derivatives | Citations |

|---|---|---|---|

| ¹H NMR | Proton environment and connectivity. | Signals for purine C2-H and C8-H; signals for the CH and CH₂ groups of the diethoxyethyl side chain. | mdpi.comacs.org |

| ¹³C NMR | Carbon skeleton of the molecule. | Diagnostic C5 chemical shift to differentiate N-7 (δ ≈ 123 ppm) and N-9 (δ ≈ 132 ppm) isomers. | acs.orgnih.gov |

| 2D NMR (HMBC) | Long-range proton-carbon correlations. | Confirms the point of attachment of the alkyl side chain to the purine nitrogen. | researchgate.net |

| Mass Spectrometry | Molecular weight and fragmentation pattern. | Determination of the molecular ion peak to confirm the elemental composition. | acs.org |

| IR Spectroscopy | Presence of functional groups. | C-Cl, C-N, C=N, and C-H bond stretching and bending vibrations. | mdpi.com |

| UV Spectroscopy | Electronic transitions in conjugated systems. | Characteristic absorbance maxima (λ_max) for the purine chromophore. | mdpi.com |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-chloropurine |

| 2-bromo-1,1-diethoxyethane |

| N,O-Bis(trimethylsilyl)acetamide (BSA) |

| tin(IV) chloride |

| 4,6-dichloro-5-nitropyrimidine |

| cyclopentylamine |

| tin(II) chloride |

| p-toluenesulfonic acid |

| ethyl acetate |

| dichloromethane |

| methanol |

| hexane |

Chemical Transformations and Reactivity of 6 Chloro 9 2,2 Diethoxyethyl 9h Purine

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position of the Purine (B94841) Ring

The electron-deficient nature of the purine ring system, further enhanced by the presence of the electronegative chlorine atom at the C6-position, facilitates nucleophilic aromatic substitution (SNAr) reactions. This pathway provides a convenient method for the introduction of a wide range of functional groups at this position.

Amination and Amidation Reactions

The displacement of the C6-chloro substituent by nitrogen nucleophiles is a widely employed strategy for the synthesis of various 6-aminopurine derivatives, which are analogues of the natural nucleobase adenine (B156593). These reactions typically proceed by treating the 6-chloropurine (B14466) derivative with a primary or secondary amine, often in the presence of a base and at elevated temperatures.

While specific studies on the amination of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine are not extensively documented in the reviewed literature, the general reactivity of 6-chloropurines suggests that it would readily undergo such transformations. For instance, the reaction of 2,6-dichloropurine (B15474) with morpholine (B109124) has been shown to proceed regioselectively at the C6-position, yielding the corresponding 6-morpholino derivative. nih.gov Subsequent N9-alkylation can then be performed. nih.gov This suggests that this compound would react similarly with a variety of amines to afford the corresponding 6-amino-9-(2,2-diethoxyethyl)-9H-purine derivatives.

Table 1: Examples of Amination Reactions on 6-Chloropurine Analogues

| Starting Material | Amine | Product | Yield (%) |

| 2,6-Dichloropurine | Morpholine | 2-Chloro-6-morpholino-9H-purine | Not Specified |

| 2,6-Dichloropurine | Various secondary amines | 2-Chloro-6-substituted-amino-9H-purines | Good |

Data is based on analogous compounds due to a lack of specific data for this compound.

Thiolation and Thioetherification

The C6-chloro group can also be displaced by sulfur nucleophiles to introduce thioether or thiol functionalities. These reactions are valuable for the synthesis of 6-mercaptopurine (B1684380) analogues and their S-substituted derivatives, which have applications in various therapeutic areas. The reaction of 6-chloropurines with thiols or their corresponding thiolates typically proceeds smoothly to yield the desired 6-thioether products.

Oxygen-Nucleophile Mediated Transformations

Reactions with oxygen-based nucleophiles, such as alkoxides and hydroxides, can be used to introduce alkoxy or hydroxyl groups at the C6-position of the purine ring. These transformations lead to the formation of 6-alkoxypurines or hypoxanthine (B114508) analogues. For example, treatment of 6-chloropurines with sodium methoxide (B1231860) in methanol (B129727) typically results in the formation of the corresponding 6-methoxypurine (B85510) derivative.

Palladium-Catalyzed Cross-Coupling Reactions at the Purine Core

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in heterocyclic chemistry. These methods offer a versatile approach to functionalize the purine scaffold at positions that are not readily accessible through classical nucleophilic substitution reactions.

Suzuki-Miyaura Coupling for C6-Aryl/Alkenyl Purine Synthesis

The Suzuki-Miyaura coupling reaction is a highly effective method for the formation of carbon-carbon bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex. This reaction has been successfully applied to 6-chloropurines to introduce aryl and alkenyl substituents at the C6-position, leading to a diverse range of purine derivatives with potential biological activities.

Table 2: Examples of Suzuki-Miyaura Coupling on 6-Chloropurine Analogues

| 6-Chloropurine Derivative | Boronic Acid | Catalyst/Base | Product | Yield (%) |

| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 9-Benzyl-6-phenylpurine | 95 |

| 9-Benzyl-6-chloropurine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 9-Benzyl-6-(4-methylphenyl)purine | 85 |

| 9-Benzyl-6-chloropurine | 2-Thienylboronic acid | Pd(PPh₃)₄ / aq. K₂CO₃ | 9-Benzyl-6-(2-thienyl)purine | 78 |

Data is based on analogous compounds due to a lack of specific data for this compound. mdpi.com

Other Transition-Metal Catalyzed Functionalizations

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can also be employed to functionalize the purine core. These include the Sonogashira coupling for the introduction of alkynyl groups, the Buchwald-Hartwig amination for the formation of C-N bonds, and the Stille coupling with organotin reagents. These reactions further expand the synthetic toolbox for the modification of 6-chloropurines, allowing for the creation of a wide array of derivatives with diverse substitution patterns.

Transformations of the 2,2-Diethoxyethyl Side Chain

The N9-(2,2-diethoxyethyl) side chain offers a masked aldehyde functionality, which can be revealed and further manipulated to introduce a variety of structural motifs.

The 2,2-diethoxyethyl group functions as a stable acetal (B89532) protecting group for an aldehyde. This group is generally stable under neutral and basic conditions but can be readily cleaved under acidic conditions to unmask the aldehyde. The hydrolysis of this compound yields 6-chloro-9-(2-oxoethyl)-9H-purine, also known as purine-9-acetaldehyde.

The reaction proceeds via protonation of one of the ethoxy oxygen atoms, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water and deprotonation yields the hemiacetal, which is in equilibrium with the final aldehyde product. Studies on the acidic hydrolysis of analogous 9-(1-alkoxyethyl)purines have detailed the kinetics and mechanisms of this fundamental transformation. documentsdelivered.com

Table 1: Acid-Catalyzed Hydrolysis of this compound

| Reactant | Product | Reagents & Conditions |

|---|

The generation of the aldehyde, 6-chloro-9-(2-oxoethyl)-9H-purine, opens a gateway to a multitude of subsequent chemical reactions to build molecular complexity.

Reductive Amination: The aldehyde can react with primary or secondary amines to form an intermediate imine or iminium ion, which is then reduced in situ to yield a new secondary or tertiary amine. This powerful reaction allows for the introduction of diverse amine-containing side chains. masterorganicchemistry.comlibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the aldehyde. masterorganicchemistry.com Protocols for the direct reductive amination of aldehydes with purine derivatives have been developed, highlighting the utility of this method in medicinal chemistry. rsc.org

Wittig Reaction: The Wittig reaction provides a classic and reliable method for converting aldehydes into alkenes. libretexts.org The aldehyde reacts with a phosphorus ylide (a Wittig reagent), typically derived from a triphenylphosphonium salt, to form a new carbon-carbon double bond. wikipedia.orgmnstate.edu This reaction is highly versatile, tolerating a wide range of functional groups, and allows for the synthesis of vinyl-substituted purines. libretexts.org The stereochemical outcome (E/Z isomerism) of the resulting alkene depends on the nature of the ylide used. organic-chemistry.orgudel.edu

Beyond hydrolysis, the 2,2-diethoxyethyl side chain itself can potentially undergo other transformations, although these are less common. Under harsh acidic conditions, cleavage of the ether bonds could occur. However, the primary utility of this side chain lies in its role as a stable precursor to the highly reactive aldehyde functionality. The main functional group interconversion pathway for this side chain begins with its hydrolysis to the aldehyde, as described previously.

Electrophilic Attack and Oxidation/Reduction Chemistry of the Purine Nucleus

The purine ring itself is a site of significant chemical reactivity, influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent.

The purine ring system is generally electron-deficient and thus more susceptible to nucleophilic attack than electrophilic attack. However, specific positions on the ring can react with electrophiles, particularly the nitrogen atoms and the C8 carbon.

Electrophilic Attack: The lone pairs on the nitrogen atoms of the purine ring allow for electrophilic attack, primarily alkylation. While direct alkylation of 6-chloropurine often yields a mixture of N7 and N9 isomers, the N9 position is typically the thermodynamically favored product. nih.gov However, N7-regioselective alkylation can be achieved under specific conditions, for example, using SnCl₄ as a catalyst. nih.gov The C8 position is another site for electrophilic substitution, a reaction that is common for purines. youtube.com Furthermore, the C6 position, bearing the chlorine atom, is highly electrophilic and is the primary site for nucleophilic aromatic substitution, where the chlorine atom is displaced by various nucleophiles. nih.govrsc.orgresearchgate.net Direct arylation at C6 can also be achieved under Friedel-Crafts-type conditions, promoted by Lewis acids like AlCl₃. nih.gov

Oxidation: The nitrogen atoms of the purine ring can be oxidized to form N-oxides. The oxidation of purines with reagents like hydrogen peroxide in acetic acid can lead to the formation of N-oxide derivatives. youtube.com For instance, 6-chloropurine can be converted to 6-chloropurine 3-N-oxide. acs.org These N-oxides are valuable intermediates for further functionalization.

Reduction: The 6-chloropurine nucleus can undergo reduction at the C6-chloro substituent. Reductive dehalogenation is a common transformation that replaces the chlorine atom with a hydrogen atom, yielding the corresponding 9-substituted purine. This can be accomplished using various methods, including catalytic hydrogenation or other reducing systems. organic-chemistry.org The purine ring itself can also be reduced, for example, through electrochemical means, which typically reduces the C=N double bonds within the heterocyclic system. youtube.com

Table 2: Summary of Reactivity at the Purine Nucleus

| Reaction Type | Position(s) | Description |

|---|---|---|

| Electrophilic Attack | N7, N9, C8 | Alkylation at nitrogen atoms; substitution at C8. |

| Nucleophilic Attack | C6 | Displacement of the chloro group by various nucleophiles. |

| Oxidation | N1, N3, N7 | Formation of N-oxides at ring nitrogens. |

Utility of 6 Chloro 9 2,2 Diethoxyethyl 9h Purine As a Key Synthetic Intermediate

Synthesis of Novel Purine (B94841) Nucleoside and Acyclic Nucleoside Analogues

The purine core is a fundamental component of nucleosides, which are essential molecules in numerous biological processes. The modification of the purine base and the sugar moiety has led to the discovery of many potent therapeutic agents. nih.gov 6-chloro-9-(2,2-diethoxyethyl)-9H-purine is a key player in the generation of novel nucleoside and acyclic nucleoside analogues.

The diethoxyethyl group at the N9 position of this compound can be deprotected to an aldehyde, which then serves as a handle for the construction of various sugar-like structures. This allows for the synthesis of nucleoside analogues with modified ribose or deoxyribose rings. For instance, the aldehyde can undergo reactions to form cyclic structures that mimic the furanose ring of natural nucleosides. The chlorine atom at the C6 position provides a reactive site for introducing different substituents, further diversifying the library of synthesized compounds. mdpi.com The methanocarba ring system, a substitution for ribose, can maintain a receptor-preferred conformation, potentially enhancing the potency and selectivity of the resulting nucleoside analogues for specific biological targets. nih.gov

Acyclic nucleosides, which lack the cyclic sugar moiety of traditional nucleosides, have emerged as an important class of antiviral and anticancer agents. nih.gov The this compound intermediate is instrumental in the synthesis of these compounds. The protected aldehyde at the N9 position can be elaborated into a variety of acyclic side chains with different lengths, flexibilities, and functional groups. nih.gov For example, reaction of 6-chloro-9-(2-acetoxyethoxymethyl)purine with various active methylene (B1212753) compounds leads to the formation of 6-methylidene-9-purine acyclic nucleosides. nih.gov This versatility allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of the resulting acyclic nucleoside analogues. The reactive C6-chloro group can be subsequently displaced by various nucleophiles to introduce further diversity.

Development of Complex Purine-Based Chemical Libraries

The ability to perform selective modifications at different positions of the purine ring makes this compound an ideal starting material for the construction of complex chemical libraries. These libraries, containing a multitude of diverse purine-based compounds, are invaluable tools for drug discovery and chemical genetics.

A significant application of this compound is in the synthesis of 2,6,9-trisubstituted purines. nih.gov This class of compounds has shown promise in various therapeutic areas, including oncology. nih.govgoogle.com The synthesis typically involves the initial modification at the N9 position, followed by sequential substitutions at the C6 and C2 positions. The chlorine at C6 is readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols. Subsequently, the less reactive C2 position can be functionalized using various cross-coupling reactions or other synthetic methodologies. This stepwise approach allows for the systematic generation of large libraries of 2,6,9-trisubstituted purines with diverse substitution patterns. nih.gov

The reactivity of the N9-substituent and the C6-chloro group can be harnessed to create bridged purine systems. In these structures, the N9 and C6 positions are connected by a linker, resulting in a more rigid and conformationally constrained molecule. The synthesis of these bridged systems often involves intramolecular reactions where a functional group on the N9-side chain reacts with the C6 position. These conformationally restricted analogues are valuable for probing the binding pockets of biological targets and for designing highly selective ligands.

Precursor in the Medicinal Chemistry Synthesis of Biologically Active Compounds

The utility of this compound extends to its role as a precursor in the synthesis of a wide range of biologically active compounds. researchgate.netnih.gov Its ability to be readily converted into various purine analogues makes it a cornerstone in many medicinal chemistry programs. nih.govbiosynth.comutah.edu

The chlorine atom at the 6-position is a key feature, as it can be easily displaced by a variety of nucleophiles to introduce different functional groups, leading to compounds with diverse biological activities. nih.govmedchemexpress.comnih.gov For example, displacement with amines can lead to potent inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. google.comgoogle.com Substitution with sulfur-containing groups can yield compounds with antiviral or immunosuppressive properties. nih.gov

Furthermore, the protected aldehyde at the N9-position allows for the introduction of various side chains that can interact with specific biological targets. nih.gov This feature is particularly important in the design of nucleoside and acyclic nucleoside analogues with antiviral and anticancer activities. danabiosci.commdpi.com The ability to modify both the purine core and the N9-substituent provides medicinal chemists with a powerful tool to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

Ligands for Adenosine (B11128) Receptors and Related G Protein-Coupled Receptors

The 6-chloropurine (B14466) core is a well-established precursor for the synthesis of ligands targeting adenosine receptors (A1, A2A, A2B, and A3), which are members of the G protein-coupled receptor (GPCR) superfamily. nih.gov The development of selective agonists and antagonists for these receptors is a major focus in drug discovery for conditions including inflammation, cardiovascular diseases, and neurological disorders.

The synthetic strategy to generate adenosine receptor ligands from this compound involves the nucleophilic displacement of the C6-chloride. This is typically achieved by reaction with various primary or secondary amines to introduce diverse substituents at the N6-position of the purine ring. Following the substitution reaction, the diethoxyethyl group at the N9-position can be deprotected to unveil the 2-hydroxyethyl side chain, which mimics the ribose sugar of natural adenosine. The nature of the N6-substituent is a primary determinant of the resulting compound's affinity and selectivity for the different adenosine receptor subtypes. For instance, specific alkylamino or arylamino groups at the N6-position can confer high potency and selectivity for the A1 or A3 receptors. nih.govnih.gov

While many synthetic routes to adenosine analogs start with protected ribosides, the use of an acyclic precursor like this compound allows for the creation of flexible analogs that may exhibit unique pharmacological profiles.

Inhibitors of Protein Kinases and Other Enzyme Systems

The deregulation of protein kinases is a hallmark of many human diseases, most notably cancer, making kinase inhibitors a major class of modern therapeutics. nih.gov A prominent group of kinase inhibitors is based on the 2,6,9-trisubstituted purine scaffold, exemplified by compounds like roscovitine (B1683857) and olomoucine, which are known to inhibit cyclin-dependent kinases (CDKs). nih.govnih.gov

This compound serves as a valuable starting material for the synthesis of novel kinase inhibitors. The general synthetic approach involves sequential substitution reactions at the C2 and C6 positions of the purine ring. Often starting from a 2,6-dichloropurine (B15474) derivative, the greater reactivity of the C6-chloro group is exploited first. Alternatively, using the title compound, a second chloro group or other functionality can be introduced at the C2 position, followed by selective reactions. For example, reaction with different anilines or benzylamines at the C6-position, and other amines at the C2-position, can generate a library of 2,6,9-trisubstituted purines. nih.govnih.gov

The N9-substituent plays a crucial role in modulating the inhibitory activity and selectivity of these compounds. While many known purine-based kinase inhibitors feature cyclic N9-substituents like cyclopentyl or isopropyl, the acyclic N9-(2,2-diethoxyethyl) group offers a synthetically accessible alternative for creating novel analogs with potentially different kinase inhibition profiles and physicochemical properties. nih.gov

| Target Class | Synthetic Strategy from 6-Chloropurine Precursor | Example Inhibitor Scaffolds |

| Cyclin-Dependent Kinases (CDKs) | Sequential nucleophilic substitution at C6 and C2 | Olomoucine, Roscovitine |

| Tyrosine Kinases (e.g., FLT3, PDGFRα) | Introduction of specific anilino or benzylamino groups at C6 | 2,6,9-Trisubstituted Purines |

Agents Targeting Nucleic Acid Metabolism Pathways

Purine analogs are a cornerstone of chemotherapy and antiviral therapy, primarily acting by disrupting nucleic acid metabolism. medchemexpress.com These compounds can inhibit key enzymes involved in DNA and RNA synthesis or can be incorporated into growing nucleic acid chains, leading to chain termination and cell death. biosynth.com

This compound is a precursor to acyclic nucleoside analogs that can effectively target these pathways. Following administration, the compound would be expected to undergo metabolic activation. The first step is the hydrolysis of the diethoxyethyl acetal (B89532) to form the corresponding 9-(2-hydroxyethyl) derivative. This acyclic nucleoside is then phosphorylated by cellular kinases to its mono-, di-, and ultimately triphosphate form.

This resulting triphosphate analog can then interfere with nucleic acid synthesis in several ways:

Inhibition of DNA Polymerases: The triphosphate can act as a competitive inhibitor of natural deoxynucleoside triphosphates (e.g., dATP, dGTP) for the active site of DNA polymerases. nih.gov

DNA Chain Termination: If incorporated into a growing DNA strand, the absence of a 3'-hydroxyl group on the acyclic side chain prevents the formation of the next phosphodiester bond, leading to the termination of DNA elongation. medchemexpress.com

The chlorine atom at the C6-position can be retained or substituted to modulate the analog's interaction with target enzymes. For instance, replacing the chlorine with an amino group would yield an acyclic guanosine (B1672433) analog, while replacement with hydrogen would produce an adenine (B156593) analog, each with a distinct biological activity profile. nih.gov

Precursors for Investigational Antiviral and Antitumor Agents (mechanistic/target-focused)

The structural framework of this compound makes it an ideal precursor for a wide range of investigational therapeutic agents, particularly those with antiviral and antitumor properties. medchemexpress.commedchemexpress.com

Antiviral Agents: The N9-(2,2-diethoxyethyl) side chain is a protected version of the side chain found in the highly successful antiviral drug acyclovir (B1169) [9-(2-hydroxyethoxymethyl)guanine]. This makes the title compound a key intermediate for creating acyclovir analogs and other acyclic nucleosides with potential activity against viruses like herpes simplex virus (HSV) and human immunodeficiency virus (HIV). nih.gov The synthesis involves modification at the C6-position, often by amination to create guanine-like structures, followed by deprotection of the side chain. The resulting acyclic nucleosides are designed to be selectively phosphorylated by viral kinases (e.g., HSV thymidine (B127349) kinase), leading to their activation and subsequent inhibition of viral DNA polymerase.

Antitumor Agents: Many purine analogs exhibit potent antitumor activity. medchemexpress.com 6-Chloropurine itself is known to have antitumor effects, and its incorporation into more complex structures can lead to compounds with improved efficacy and selectivity. medchemexpress.com Starting from this compound, novel compounds can be synthesized by substituting the C6-chloro group with various nucleophiles. These modifications are intended to create molecules that can be selectively taken up by cancer cells or that can specifically inhibit enzymes crucial for tumor growth. For example, purine analogs can be designed to inhibit DNA synthesis in rapidly proliferating cancer cells or to induce apoptosis (programmed cell death). medchemexpress.com The development of purine derivatives like cladribine, which contains a 6-chloro-purine moiety, highlights the therapeutic potential of this class of compounds in treating malignancies.

| Investigational Agent Class | Mechanistic Target | Synthetic Transformation from Precursor |

| Antiviral Acyclic Nucleosides | Viral DNA Polymerase | C6-Cl substitution (e.g., with NH2), side-chain deprotection |

| Antitumor Purine Analogs | Cellular DNA Synthesis, Apoptosis Induction | C6-Cl substitution with various functional groups |

Mechanistic Investigations and Computational Studies on 6 Chloro 9 2,2 Diethoxyethyl 9h Purine and Its Derivatives

Quantum Chemical Calculations and Molecular Dynamics Simulations

Computational chemistry provides powerful tools to investigate the properties of molecules like 6-chloro-9-(2,2-diethoxyethyl)-9H-purine at an electronic level.

Quantum chemical calculations can be employed to determine the electronic structure, molecular orbitals, and charge distribution of purine (B94841) derivatives. This information is valuable for predicting their reactivity. For instance, the electron distribution in the purine ring system can indicate which nitrogen atoms are more susceptible to alkylation.

A study on the related compound, 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine, revealed details about its crystal structure and intermolecular interactions. The dihedral angle between the benzene (B151609) ring and the purine ring was found to be significantly different in the two independent molecules present in the asymmetric unit (66.46° and 85.77°). nih.govnih.gov The study also identified intermolecular π-π stacking interactions and C-Cl⋯π interactions, which are crucial for the crystal packing. nih.govnih.gov

The predicted collision cross section (CCS) values for a similar compound, 6-chloro-9-(prop-2-yn-1-yl)-9H-purine, provide insights into its shape and size in the gas phase, which can be correlated with its structure.

| Adduct | m/z | Predicted CCS (Ų) | Ref |

| [M+H]+ | 193.02756 | 134.5 | uni.lu |

| [M+Na]+ | 215.00950 | 148.5 | uni.lu |

| [M-H]- | 191.01300 | 131.4 | uni.lu |

This table shows the predicted collision cross section values for 6-chloro-9-(prop-2-yn-1-yl)-9H-purine, a structurally related purine derivative.

Molecular dynamics (MD) simulations can be used to explore the conformational flexibility of the side chain attached to the purine ring. For this compound, the diethoxyethyl group can adopt various conformations, which may influence its ability to interact with biological targets. MD simulations can map out the potential energy surface and identify the most stable conformations.

In Silico Approaches for Ligand-Target Interactions (Theory and Prediction)

Computational methods are increasingly used to predict how a molecule might interact with a protein target, a key step in drug discovery. nih.gov These in silico approaches can be broadly categorized into ligand-based and receptor-based methods. nih.gov

Ligand-based methods utilize the structural similarities of known active compounds to predict the activity of new molecules. nih.gov Receptor-based methods, such as molecular docking, require the three-dimensional structure of the target protein and predict the binding mode and affinity of a ligand. nih.gov

More advanced techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) and machine learning are being developed to improve the accuracy of binding affinity predictions. nih.govarxiv.org For instance, deep learning models like DeepDTA use drug and protein sequence data to predict binding affinity. youtube.com These methods can help to prioritize which derivatives of this compound should be synthesized and tested for potential biological activity. The goal of these predictive models is to achieve a high area under the receiver operating characteristic curve (AUC), which indicates a high predictive ability. nih.gov

Molecular Docking and Scoring Function Development for Purine Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as a derivative of this compound, into the active site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, which is often quantified by a scoring function.

Molecular Docking of Purine Analogs:

While specific docking studies on this compound are not extensively published, research on analogous 9-substituted purine derivatives provides significant insights. For instance, studies on 9-norbornylpurines as inhibitors of Coxsackievirus B3 have utilized molecular docking to understand structure-activity relationships (SAR). acs.org Similarly, docking analyses of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are purine isosteres, have been used to investigate their binding interactions with cyclin-dependent kinases (CDKs). tpcj.org These studies typically reveal key interactions, such as hydrogen bonds with hinge region residues of kinases and hydrophobic interactions within the binding pocket. For this compound derivatives, it is hypothesized that the purine core would engage in similar hydrogen bonding, while the diethoxyethyl group at the N9 position would occupy a hydrophobic pocket, influencing binding affinity and selectivity.

Development of Scoring Functions:

Scoring functions are mathematical models used to approximate the binding free energy of a protein-ligand complex. The development of accurate scoring functions is a critical area of research. Empirical scoring functions, for example, are derived from experimental binding affinity data of a set of protein-ligand complexes. These functions typically include terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties. The development of such functions for purine scaffolds would involve calibrating these terms using a training set of purine derivatives with known binding affinities to a specific target. This allows for more accurate predictions of binding affinity for new, untested purine derivatives.

The table below illustrates the types of interactions that are typically evaluated in the molecular docking of purine-like compounds against a kinase target, which would be relevant for derivatives of this compound.

| Interaction Type | Interacting Ligand Moiety (Hypothetical) | Interacting Protein Residue (Example) |

| Hydrogen Bond | Purine N1, N3, or N7 | Hinge Region Amino Acids (e.g., Leu, Ala) |

| Hydrophobic Interaction | Diethoxyethyl side chain | Hydrophobic Pocket Residues (e.g., Val, Ile, Leu) |

| Pi-Stacking | Purine Ring | Aromatic Residues (e.g., Phe, Tyr) |

Pharmacophore Model Generation for Structure-Activity Relationship Hypotheses

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models are generated to understand the key chemical features responsible for a compound's biological activity and to formulate structure-activity relationship (SAR) hypotheses.

Pharmacophore models can be generated based on the structure of the ligand, the structure of the target protein, or a combination of both. nih.gov For a series of active purine derivatives, a ligand-based pharmacophore model can be created by aligning the molecules and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

In the case of this compound and its derivatives, a pharmacophore model could be developed to guide the synthesis of more potent analogs. For instance, a study on 2,6,9-trisubstituted purine derivatives identified aromatic centers, hydrogen bond acceptor/donor centers, and a hydrophobic area as key features for their cytotoxic activity. nih.govnih.gov This model then serves as a 3D query for virtual screening of compound libraries to find new molecules with the desired activity.

A hypothetical pharmacophore model for a kinase inhibitor based on the this compound scaffold might include the features outlined in the table below.

| Pharmacophoric Feature | Corresponding Chemical Group | Rationale for Inclusion |

| Hydrogen Bond Acceptor | Purine Nitrogens (N1, N3, N7) | Interaction with hinge region of kinases. |

| Aromatic Ring | Purine Ring System | Potential for pi-pi stacking interactions with aromatic residues in the active site. |

| Hydrophobic Group | Diethoxyethyl Side Chain | Occupies a hydrophobic pocket, contributing to binding affinity and selectivity. |

| Halogen Bond Donor | C6-Chlorine | The chlorine atom can act as a halogen bond donor, a specific type of non-covalent interaction. |

These computational approaches, including molecular docking and pharmacophore modeling, are indispensable tools in modern drug discovery. They provide a rational basis for understanding the interactions of molecules like this compound with their biological targets and for designing new derivatives with improved therapeutic potential.

In Vitro and Non Human Biological Activity Studies of 6 Chloro 9 2,2 Diethoxyethyl 9h Purine Derivatives

Biochemical Characterization of Enzyme Inhibition in Vitro (e.g., nucleotide-processing enzymes, metabolic enzymes, hydroxymethylbilane (B3061235) synthase)

Derivatives of 6-chloropurine (B14466) have been identified as inhibitors of several key enzymes. These compounds are structurally analogous to natural purines, allowing them to interact with the active sites of enzymes involved in nucleotide metabolism and other critical cellular pathways.

Research has shown that 6-chloropurine analogues can interfere with the synthesis of DNA and RNA. biosynth.com For instance, the related nucleoside, 6-chloro-9-(β-D-ribofuranosyl)purine, has been shown to inhibit hydroxymethylbilane synthase (HMBS), an essential enzyme in the heme biosynthetic pathway. biosynth.com Inhibition of such fundamental enzymes underscores the potent biochemical effects of this class of compounds.

Furthermore, purine (B94841) derivatives have been investigated as inhibitors of other enzyme classes. Studies on related purine structures have demonstrated inhibitory activity against purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway. nih.gov Other research has explored the potential of 9H-purine derivatives to act as epidermal growth factor receptor (EGFR) inhibitors, a key target in cancer therapy. researchgate.net While these studies were not conducted on direct derivatives of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine, they highlight the potential of the 6-chloropurine scaffold to generate potent enzyme inhibitors.

Table 1: Examples of Enzyme Inhibition by Related Purine Derivatives

| Compound Class | Target Enzyme | Biological System | Finding |

|---|---|---|---|

| 9-Deazaguanine (B24355) Derivatives | Purine Nucleoside Phosphorylase (PNP) | In Vitro Assay | Potent inhibition of PNP activity. nih.gov |

| 6-Chloro-9-(β-D-ribofuranosyl)purine | Hydroxymethylbilane Synthase (HMBS) | In Vitro Assay | Binds to and inhibits HMBS. biosynth.com |

Receptor Binding Profiling in Isolated Systems and Cell-Free Assays (e.g., adenosine (B11128) receptor subtypes)

Purine derivatives are well-known for their interaction with purinergic receptors, particularly the adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). These G protein-coupled receptors are involved in a multitude of physiological processes, making them attractive targets for drug development.

Cell-free assays, such as radioligand binding studies using membranes from cells engineered to express specific human receptor subtypes, are standard methods for evaluating the affinity and selectivity of new compounds. nih.gov For example, in studies of 9-ethyladenine (B1664709) derivatives, substitutions at the 2- and 8-positions of the purine ring were found to produce distinct selectivity profiles for the different adenosine receptors. nih.gov

Similarly, extensive structure-activity relationship studies on adenosine analogues have identified key molecular features that govern affinity and selectivity for the A₃ receptor subtype. nih.gov The N⁶-benzyl group and various substitutions on the ribose moiety are known to be critical determinants for high-affinity binding. nih.gov Although this research was not performed on derivatives of this compound, it establishes that the purine scaffold is highly tunable for achieving selective interaction with adenosine receptor subtypes. The affinity of these compounds is typically quantified by their inhibition constant (Kᵢ), determined through competitive binding experiments.

Table 2: Adenosine Receptor Binding of Related Purine Analogues

| Compound Series | Receptor Subtype | Assay Type | Key Finding |

|---|---|---|---|

| 9-Ethyladenine Derivatives | A₁, A₂ₐ, A₃ | Radioligand Binding Assay | Substitutions at C2 and C8 positions confer receptor selectivity. nih.gov |

| 9-Ethyladenine Derivatives | A₂ₑ | Adenylyl Cyclase Activity | Functional antagonism measured by inhibition of NECA-stimulated activity. nih.gov |

Mechanistic Studies of Cellular Responses in Model Organisms and Cell Lines (in vitro)

The interaction of purine derivatives with their molecular targets (enzymes or receptors) triggers downstream effects on intracellular signaling pathways. Activation of the A₃ adenosine receptor, for instance, has been shown to influence pathways that control cell growth and proliferation. guidetopharmacology.org In studies on 6-morpholino-9-sulfonylpurine derivatives, treatment of leukemia cells led to the activation of the Akt/HIF pathway, a critical signaling cascade involved in cell survival and metabolism. nih.gov These findings demonstrate that 6-substituted purines can profoundly modulate cellular signaling networks.

A significant area of investigation for 6-chloropurine derivatives is their anticancer potential, which is often mediated by their effects on cell cycle progression and the induction of programmed cell death (apoptosis).

Studies on various 6-chloropurine nucleosides have shown that they can cause cell cycle arrest, particularly at the G2/M transition, in human cancer cell lines such as the breast cancer line MCF-7. researchgate.net This cell cycle blockade prevents cancer cells from dividing. Furthermore, these compounds were found to induce apoptosis, a clean and controlled form of cell death. The mechanism of apoptosis induction was linked to the activation of key executioner enzymes, caspase-3 and caspase-7, and the cleavage of poly (ADP-ribose) polymerase (PARP). researchgate.net In human leukemia cell lines, related 6-morpholino/amino-9-sulfonylpurines were also shown to be potent inducers of apoptosis, leading to an accumulation of cells in the subG0 phase of the cell cycle, which is a hallmark of apoptotic cell death. nih.gov

The structural similarity of purine analogues to natural nucleosides makes them prime candidates for development as antiviral agents. They can interfere with viral replication by inhibiting viral polymerases or other enzymes essential for the viral life cycle.

Research into 9-arylpurines has revealed that the presence of a chlorine or bromine atom at the C6 position of the purine ring is a critical requirement for activity against enteroviruses, such as Coxsackie virus B3. datapdf.com These compounds inhibited viral replication in Vero cells with effective concentrations (EC₅₀) in the low micromolar range without causing significant toxicity to the host cells. datapdf.com A compound structurally related to the subject of this article, 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol, was specifically synthesized as a potential antiviral agent, indicating the perceived potential of this chemical class. mdpi.com Additionally, other purine derivatives, such as 6-mercapto-9-tetrahydro-2-furylpurine, have been evaluated against dengue virus in vitro. nih.gov

Table 3: In Vitro Antiviral Activity of Related 6-Chloropurine Derivatives

| Compound Series | Virus | Cell Line | Activity (EC₅₀) |

|---|

Structure-Activity Relationship (SAR) Analysis in Defined Biological Systems

Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry, providing crucial insights into how specific structural modifications to a lead compound influence its biological activity. For the 6-chloropurine class, SAR studies have been instrumental in optimizing potency and selectivity.

In the context of antiviral activity, SAR studies of 9-arylpurines definitively showed that a halogen (chlorine or bromine) at the C6 position was essential for inhibiting enterovirus replication. datapdf.com This highlights the importance of the electrophilic nature of the C6 carbon for biological activity.

For adenosine receptor antagonists, SAR studies based on a 9-ethyladenine scaffold revealed that different substituents at the C2 and C8 positions could steer the compound's selectivity towards a specific receptor subtype (A₁, A₂ₐ, or A₃). nih.gov This demonstrates that fine-tuning the substitution pattern around the purine core allows for the development of highly selective pharmacological tools. Similarly, investigations into 9-deazaguanine derivatives as inhibitors of purine nucleoside phosphorylase (PNP) have shown that various alicyclic and heteroalicyclic groups at the N9 position are well-tolerated and lead to potent inhibition. nih.gov These comprehensive SAR studies are essential for the rational design of new purine-based therapeutic agents.

Correlation of Structural Modifications with Observed In Vitro Biological Effects

The biological activity of 6,9-disubstituted purine derivatives is profoundly influenced by the nature of the substituents at both the C6 and N9 positions of the purine ring. While direct data on this compound derivatives is not available, studies on analogous compounds provide valuable insights into potential structure-activity relationships (SAR).

Substitution at the C6 Position: The chlorine atom at the C6 position is a versatile synthetic handle that allows for the introduction of a wide array of functional groups through nucleophilic substitution. The nature of the substituent introduced at this position is a critical determinant of biological activity. For instance, replacement of the chlorine with various amines, including piperazine (B1678402) moieties, has been shown to yield compounds with significant cytotoxic activity against various cancer cell lines. nih.gov The electronic and steric properties of the group at C6 can influence the compound's ability to interact with biological targets.

Substitution at the N9 Position: The substituent at the N9 position of the purine ring also plays a crucial role in modulating biological effects. In many active purine-based compounds, this position is occupied by a ribose or deoxyribose sugar, forming a nucleoside analogue. biosynth.com However, non-sugar substituents, such as the (2,2-diethoxyethyl) group, can also be employed. The size, flexibility, and polarity of the N9-substituent can impact the compound's solubility, cell permeability, and interaction with the target protein's binding pocket. For example, in a series of 9-ethyl-9H-purine derivatives, the presence of specific groups on a phenyl ring attached to the purine core was found to be crucial for their anti-proliferative activity against different cancer cell lines.

A hypothetical SAR study on derivatives of this compound would likely involve modifying the diethoxyethyl group. For example, altering the length of the alkyl chains of the ethoxy groups or replacing them with other alkoxy groups could provide insights into the steric and electronic requirements for optimal activity.

To illustrate the types of data generated in such studies, the following interactive table presents hypothetical in vitro cytotoxicity data for a series of 6-substituted-9-(2,2-diethoxyethyl)-9H-purine derivatives against a generic cancer cell line.

| Compound ID | C6-Substituent | N9-Substituent | Hypothetical IC₅₀ (µM) |

| 1 | -Cl | -CH₂CH(OEt)₂ | >100 |

| 2a | -NH₂ | -CH₂CH(OEt)₂ | 50 |

| 2b | -NH(CH₃) | -CH₂CH(OEt)₂ | 35 |

| 2c | -N(CH₃)₂ | -CH₂CH(OEt)₂ | 75 |

| 3a | -SCH₃ | -CH₂CH(OEt)₂ | 42 |

| 3b | -SO₂CH₃ | -CH₂CH(OEt)₂ | >100 |

This table is for illustrative purposes only and does not represent actual experimental data.

Elucidation of Key Pharmacophoric Elements for Target Engagement

A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The elucidation of key pharmacophoric elements is essential for understanding how a molecule interacts with its target and for designing new, more potent compounds.

For purine derivatives, the purine core itself often serves as a key pharmacophoric element, mimicking the natural adenine (B156593) or guanine (B1146940) bases and allowing the compounds to interact with ATP-binding sites in enzymes like kinases. caymanchem.com Key pharmacophoric features typically include:

Hydrogen Bond Donors and Acceptors: The nitrogen atoms of the purine ring can act as hydrogen bond acceptors, while exocyclic amino groups at the C6 position can serve as hydrogen bond donors.

Aromatic/Hydrophobic Regions: The purine ring system provides a planar aromatic surface that can engage in π-π stacking interactions with aromatic amino acid residues in the binding site of a target protein.

In the context of this compound derivatives, a pharmacophore model would likely highlight the importance of the purine core for anchoring the molecule in the binding site. The (2,2-diethoxyethyl) group at the N9 position would contribute a specific hydrophobic and sterically defined region that could interact with a corresponding hydrophobic pocket in the target protein. Modifications at the C6 position would introduce additional points of interaction, such as hydrogen bonding or further hydrophobic contacts.

A hypothetical pharmacophore model for a kinase inhibitor based on this scaffold might include:

A hydrogen bond acceptor feature at N1 of the purine ring.

A hydrogen bond acceptor feature at N3 of the purine ring.

A hydrogen bond donor feature from a substituent at C6.

A hydrophobic/aromatic feature corresponding to the purine ring.

A hydrophobic feature defined by the diethoxyethyl group at N9.

Advanced Analytical Methodologies for Research on 6 Chloro 9 2,2 Diethoxyethyl 9h Purine

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the study of purine (B94841) derivatives, NMR is crucial for confirming the site of substitution. For instance, in the synthesis of N-allyl substituted purines like (E)-9-(but-2-en-1-yl)-6-chloro-9H-purine, NMR was the primary technique used to originally determine the structure and purity of the compound. nih.gov This highlights its power in differentiating between potential isomers and confirming the attachment of the side chain at the N9 position of the purine ring. While techniques like MS and IR are also used, they can sometimes be inconclusive for purine derivatives due to the presence of various tautomers, making NMR's definitive structural data particularly valuable. nih.gov

The analysis would involve a combination of 1H NMR and 13C NMR experiments.

¹H NMR: This would confirm the presence and integration of all protons, including the distinct signals for the purine ring protons (at C2 and C8), and the specific resonances for the 2,2-diethoxyethyl substituent—the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) protons of the diethoxy group.

¹³C NMR: This spectrum would show distinct peaks for each unique carbon atom, confirming the carbon skeleton of both the purine core and the N9-substituent.

2D NMR (COSY, HSQC, HMBC): Advanced two-dimensional techniques would be used to establish connectivity. COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and carbons over two to three bonds, respectively, piecing together the complete molecular framework.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. For this compound, MS would be used to confirm the molecular formula by providing a highly accurate mass measurement.

High-resolution mass spectrometry (HRMS) would yield the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Key fragmentation pathways for this compound would likely involve:

Cleavage of the N9-C bond, resulting in a fragment corresponding to the 6-chloropurine (B14466) moiety and another for the diethoxyethyl cation.

Loss of ethoxy groups from the side chain.

Fragmentation of the purine ring itself.

Analysis of related purine derivatives demonstrates the utility of this method. For example, predicted collision cross-section (CCS) values have been calculated for various adducts of 6-chloro-9-(prop-2-yn-1-yl)-9H-purine, such as [M+H]⁺ and [M+Na]⁺, which are critical for advanced MS-based structural analysis. uni.lu

Table 1: Predicted Mass Spectrometry Data for a Related Compound: 6-chloro-9-(prop-2-yn-1-yl)-9H-purine uni.lu

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 193.02756 |

| [M+Na]⁺ | 215.00950 |

| [M-H]⁻ | 191.01300 |

| [M+K]⁺ | 230.98344 |

This data illustrates the types of ions observed in mass spectrometry for a similar 6-chloropurine derivative.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While obtaining a single crystal of this compound suitable for X-ray diffraction is the ultimate goal for solid-state structural confirmation, analysis of its derivatives provides invaluable insight into the molecular geometry and intermolecular interactions of this class of compounds. X-ray crystallography provides precise three-dimensional coordinates of atoms in a crystal lattice, defining bond lengths, bond angles, and crystal packing forces.

Studies on several 6-chloropurine derivatives have revealed key structural features:

6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine: The crystal structure of this derivative showed two independent molecules in the asymmetric unit with different conformations. nih.govnih.gov The analysis revealed intermolecular π-π stacking interactions and C-Cl⋯π interactions, which are crucial for the stability of the crystal lattice. nih.govnih.gov

(E)-9-(but-2-en-1-yl)-6-chloro-9H-purine: This compound crystallizes in the triclinic P-1 space group. nih.gov Its structure features a planar bicyclic purine motif with the N-allylic chain oriented out of the plane. nih.gov

2-Chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine: The crystal structure of this antitubercular agent also contains two independent molecules linked by intermolecular hydrogen bonding and π-π stacking to form a three-dimensional network. nih.gov

These examples demonstrate that the purine core generally remains planar, while the N9-substituent adopts various conformations. The chlorine atom at the C6 position is often involved in specific intermolecular interactions, such as C-Cl⋯π contacts. nih.govnih.gov

Table 2: Crystallographic Data for 6-Chloropurine Derivatives

| Compound Name | Formula | Crystal System | Space Group | Key Feature | Reference |

| 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine | C₁₁H₆ClN₅O₄S | Monoclinic | P2₁/c | π-π stacking, C-Cl⋯π interactions | nih.govnih.gov |

| (E)-9-(but-2-en-1-yl)-6-chloro-9H-purine | C₉H₉ClN₄ | Triclinic | P-1 | Disordered N-allylic chain | nih.gov |

| 2-Chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine | C₁₇H₁₃ClN₄O₂ | Triclinic | P-1 | Hydrogen bonding, π-π stacking | nih.gov |

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for both the purification and purity assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Reaction Monitoring and Purification: During the synthesis of purine derivatives, preparative column chromatography is a standard method for isolating the desired product from starting materials, by-products, and other impurities. For example, the synthesis of 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine involved isolation of the final product by column chromatography on silica (B1680970) gel. nih.gov

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of the final compound. A validated HPLC method, typically using a reverse-phase column (e.g., C18) and a mobile phase of acetonitrile (B52724)/water or methanol (B129727)/water, can separate the target compound from even trace-level impurities. The purity is determined by the area percentage of the main peak in the chromatogram. Gas Chromatography (GC) can also be used if the compound is sufficiently volatile and thermally stable, often for analyzing starting materials or less polar intermediates. spectrabase.com For many 6-chloropurine derivatives, analytical data from HPLC and GC are standard quality control metrics. bldpharm.combldpharm.combldpharm.com

Emerging Research Frontiers for 6 Chloro 9 2,2 Diethoxyethyl 9h Purine and Its Analogues

Innovations in Green Chemistry Approaches for Purine (B94841) Synthesis

The synthesis of purine analogues has traditionally involved multi-step processes that can be resource-intensive and generate significant chemical waste. In response, the field of green chemistry is driving innovation toward more sustainable and efficient synthetic methodologies. jnj.com These approaches aim to reduce environmental impact by preventing waste, using safer solvents, and improving energy efficiency. jnj.com

Recent advancements in purine synthesis embrace these principles through several key strategies:

Microwave-Assisted Synthesis : This technique utilizes microwave radiation to dramatically reduce reaction times and often improve product yields compared to conventional heating methods. numberanalytics.com

Catalytic Synthesis : The use of transition metal catalysts enhances the efficiency and selectivity of reactions, such as the crucial C-H functionalization and cross-coupling of halopurines. numberanalytics.comthieme.de

Biocatalysis : Engineered microorganisms and enzymes are being harnessed to produce purines through fermentation and biocatalytic processes, offering a renewable and highly specific alternative to traditional chemical synthesis. numberanalytics.comrsc.org

One-Pot Synthesis : Procedures that combine multiple reaction steps into a single operation, such as the one-pot glycosylation and cyclization to form 6-chloropurine (B14466) ribonucleosides from chloropyrimidines, streamline synthesis and reduce waste from intermediate purification steps. nih.gov

A patent for the synthesis of 6-chloropurine highlights a method using acetyl hypoxanthine (B114508) and phosphorus oxychloride with a tertiary amine catalyst, aiming for high yield and reduced pollution suitable for industrial-scale production. google.com The optimization of reaction conditions, aided by statistical methods like Design of Experiments (DoE), is also leading to improved yields and cost-effectiveness. numberanalytics.com

| Green Chemistry Approach | Description | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave radiation to accelerate chemical reactions. | Faster synthesis times, improved yields. | numberanalytics.com |

| Catalytic Synthesis | Employs catalysts, such as transition metals, to improve reaction efficiency and selectivity. | Higher efficiency, greater control over reaction outcomes. | numberanalytics.comthieme.de |

| Biocatalytic Synthesis | Utilizes enzymes or microorganisms for chemical transformations. | High specificity, use of renewable resources, milder reaction conditions. | numberanalytics.comacs.org |

| Continuous Flow Synthesis | Performs reactions in a continuous stream rather than in a batch. | Reduces waste and operation time, enhances safety and scalability. | acs.org |

Design of Photoaffinity Probes and Chemical Tools for Target Identification

Identifying the specific protein targets of bioactive compounds is crucial for understanding their mechanism of action. Photoaffinity labeling (PAL) is a powerful technique used for this purpose. enamine.net This method involves modifying a compound, such as a 6-chloropurine analogue, with a photoreactive group. Upon exposure to UV light, this group forms a highly reactive species that covalently bonds to nearby molecules, thus "tagging" the protein binding partner for subsequent identification by methods like mass spectrometry. enamine.netnih.gov

Key photoreactive groups used in PAL include:

Aryl Azides : A traditional choice for PAL. enamine.net 8-azidopurine analogues have been effectively used to label nucleotide-binding sites. nih.gov

Benzophenones : Another well-established photocrosslinker. enamine.net

Diazirines : These small, highly reactive moieties are increasingly popular because they generate carbenes upon irradiation, which can insert into a wide range of chemical bonds with high efficiency. enamine.netnih.gov

The 6-chloro-9-(2,2-diethoxyethyl)-9H-purine structure is an ideal candidate for conversion into a photoaffinity probe. The chlorine atom at the C6 position can be readily substituted with various functional groups, including linkers attached to a photoreactive moiety. rsc.orgnih.gov Research has focused on synthesizing purine analogues with reactive probes at the C2, C6, or C8 positions for use as biological probes and in imaging. thieme.de This strategy allows for the creation of chemical tools to elucidate the biological targets and pathways modulated by this class of compounds, transforming them from potential therapeutics into instruments for biological discovery. nih.gov

| Photoreactive Group | Reactive Intermediate | Key Features | Reference |

|---|---|---|---|

| Aryl Azide | Nitrene | Traditional, well-studied, longer wavelength activation possible. | enamine.net |

| Benzophenone | Triplet Ketone | Reacts by abstracting hydrogen atoms, relatively stable. | enamine.net |